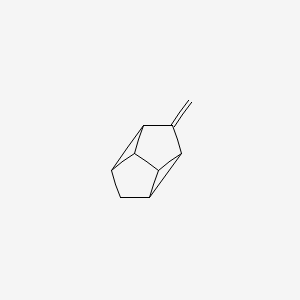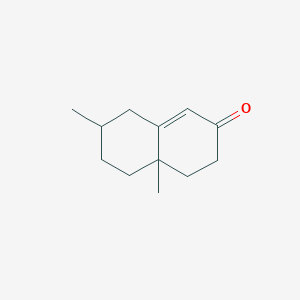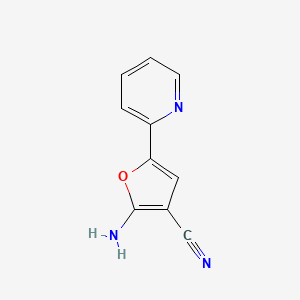
Ethanone, 1-(4-chlorophenyl)-2-(triphenylphosphinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenacylidenetriphenylphosphorane is an organophosphorus compound that features a triphenylphosphorane moiety attached to a 4-chlorophenacylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorophenacylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The general procedure includes the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with 4-chlorobenzyl chloride to form the corresponding phosphonium salt.
Generation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the ylide.
Wittig Reaction: The ylide is then reacted with a carbonyl compound, such as benzaldehyde, to form 4-Chlorophenacylidenetriphenylphosphorane.
Industrial Production Methods
While the laboratory synthesis of 4-Chlorophenacylidenetriphenylphosphorane is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scaling up the Wittig reaction can be applied, with considerations for reaction efficiency, yield optimization, and safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenacylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenacylidenetriphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Chlorophenacylidenetriphenylphosphorane primarily involves its role as a ylide in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism, followed by the elimination of triphenylphosphine oxide. This reaction is facilitated by the nucleophilic nature of the ylide and the electrophilic nature of the carbonyl compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacylidenetriphenylphosphorane: Lacks the 4-chloro substituent, making it less reactive in certain substitution reactions.
4-Bromophenacylidenetriphenylphosphorane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity.
4-Methylphenacylidenetriphenylphosphorane: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness
4-Chlorophenacylidenetriphenylphosphorane is unique due to the presence of the 4-chloro substituent, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent for synthesizing compounds that require specific substitution patterns.
Eigenschaften
CAS-Nummer |
1777-56-6 |
|---|---|
Molekularformel |
C26H20ClOP |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20ClOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
InChI-Schlüssel |
DBIGDAIVQGYSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)





![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

